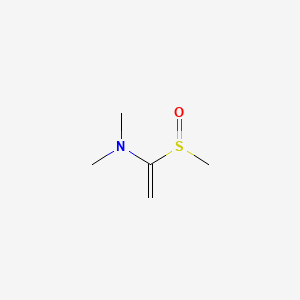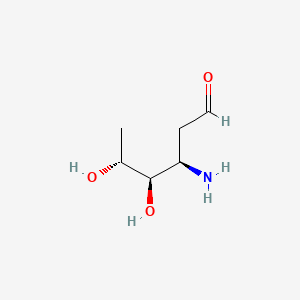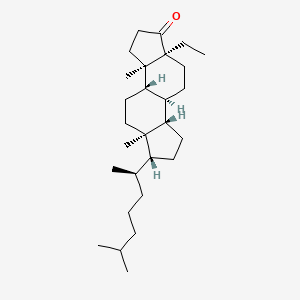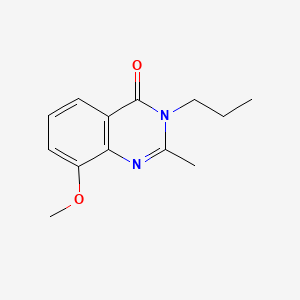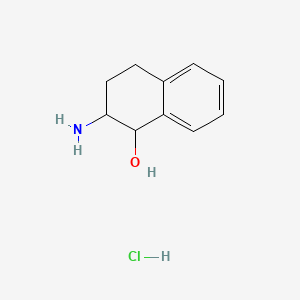
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride, also known as 2-AT, is a stimulant drug with a chemical structure consisting of a tetralin group combined with an amine . It belongs to the class of organic compounds known as tetralins, which are polycyclic aromatic compounds containing a tetralin moiety, consisting of a benzene fused to a cyclohexane .
Molecular Structure Analysis
The molecular formula of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride is C10H14ClNO, and its molecular weight is 199.68 . The structure consists of a tetralin group (a benzene ring fused to a cyclohexane) combined with an amine .Chemical Reactions Analysis
While specific chemical reactions involving 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride are not available, it’s known that 1,2,3,4-Tetrahydro-1-naphthylamine has been used in the preparation of new chiral phosphine-aminophosphine ligands .Physical And Chemical Properties Analysis
The compound is typically stored in an inert atmosphere at room temperature . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Amino-Triazoles in Organic Synthesis
Amino-1,2,4-triazoles have been extensively used in the fine organic synthesis industry , serving as raw materials for producing a variety of products, including agricultural chemicals, pharmaceuticals, dyes, and anti-corrosion additives. Their versatile application highlights the potential utility of structurally or functionally related compounds, like 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride, in similar domains (Nazarov et al., 2021).
Highly Branched Polymers for Biomedical Applications
The development of highly branched polymers based on poly(amino acids), which are derived from natural amino acids, indicates the interest in exploiting amino acid derivatives for biomedical applications. These polymers' biocompatibility and potential as drug delivery vehicles underscore the relevance of exploring new amino acid derivatives for therapeutic uses (Thompson & Scholz, 2021).
Novel Spin Label Amino Acids in Peptide Studies
The development and application of spin label amino acids , such as TOAC, in studying peptides' structure and dynamics suggest a growing interest in novel amino acid derivatives for biochemical research. The ability of these compounds to facilitate analysis of peptide conformation and interactions offers a glimpse into how 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride might be utilized in similar advanced studies (Schreier et al., 2012).
Advanced Oxidation Processes for Degradation of Amines
Research on the degradation of nitrogen-containing compounds using advanced oxidation processes provides insight into environmental and industrial applications of amino compounds. Understanding the degradation mechanisms and efficiency of these processes for various amines and amino derivatives could inform the development and environmental management of compounds like 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride (Bhat & Gogate, 2021).
Safety And Hazards
The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Orientations Futures
Propriétés
IUPAC Name |
2-amino-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9-10,12H,5-6,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKXKJBAGVKYBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

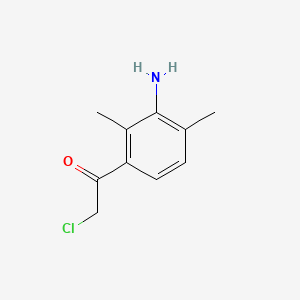
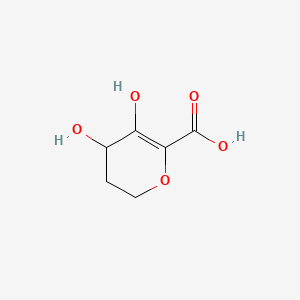
![6-Thia-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B561381.png)
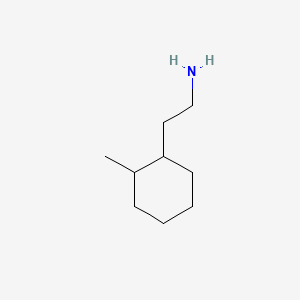
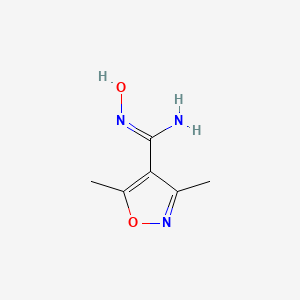

![2-[(1S,2R,5R,7R,8R,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]-8-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-5-methyltetrazole](/img/structure/B561392.png)
![6-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B561393.png)
